NIM811 - 143205-42-9

NIM811

Catalog Number: EVT-255824
CAS Number: 143205-42-9
Molecular Formula: C62H111N11O12
Molecular Weight: 1202.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
9-(N-methyl-L-isoleucine)-cyclosporin A (NIM811) has been used in trials studying the treatment of Chronic Hepatitis C Genotype-1 Relapse.
(Melle-4)cyclosporin is a natural product found in Tolypocladium inflatum with data available.
Overview

NIM811, scientifically known as N-methyl-4-isoleucine-cyclosporin, is a non-immunosuppressive cyclophilin inhibitor. This compound is primarily recognized for its role in inhibiting the mitochondrial permeability transition pore (mPTP), making it a subject of interest in various biomedical research areas, including mitochondrial dysfunction and muscle diseases. Unlike traditional immunosuppressants, NIM811 does not exhibit significant immunosuppressive activity, which allows for its application in diverse therapeutic contexts without the associated risks of immune suppression.

Synthesis Analysis

The synthesis of NIM811 involves several chemical reactions that modify the cyclosporin A structure. The key steps include:

  1. Modification of Cyclosporin A: The introduction of a methyl group at the 4-position of the isoleucine residue in cyclosporin A.
  2. Purification: The compound is purified through chromatographic techniques to ensure high purity levels necessary for biological testing.
  3. Characterization: The final product undergoes characterization using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.
Molecular Structure Analysis

The molecular structure of NIM811 can be represented by its chemical formula C27H45N7O6C_{27}H_{45}N_{7}O_{6}. Its structure features a cyclic peptide backbone with specific functional groups that contribute to its biological activity. Key structural data include:

  • Molecular Weight: Approximately 511.68 g/mol.
  • Functional Groups: Contains multiple amine and hydroxyl groups that facilitate interactions with target proteins.
Chemical Reactions Analysis

NIM811 participates in several chemical reactions relevant to its mechanism of action:

  1. Inhibition of Mitochondrial Permeability Transition: NIM811 binds to cyclophilin D, preventing its interaction with the mPTP, thereby inhibiting pore opening.
  2. Prevention of Mitochondrial Depolarization: In cellular models, NIM811 has been shown to maintain mitochondrial membrane potential during stress conditions induced by agents like oligomycin.

These reactions are critical for understanding how NIM811 protects against mitochondrial dysfunction in various disease models.

Mechanism of Action

The primary mechanism of action for NIM811 involves:

  • Inhibition of Cyclophilin D: By binding to cyclophilin D, NIM811 prevents the sensitization of mPTP to calcium-induced opening. This inhibition preserves mitochondrial integrity and function.
  • Enhancement of Mitochondrial Function: Studies have shown that treatment with NIM811 leads to improved oxidative phosphorylation and increased hematopoietic activity in stem cells, indicating its role in promoting mitochondrial health during cellular differentiation.

These processes contribute significantly to its therapeutic potential in conditions characterized by mitochondrial dysfunction.

Physical and Chemical Properties Analysis

NIM811 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) but has limited solubility in water.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • pKa Value: The pKa values suggest that it can exist in both protonated and deprotonated forms depending on the environment, which influences its interaction with biological targets.
Applications

NIM811 has been investigated for various scientific applications:

  1. Mitochondrial Disease Research: It has shown promise in models of mitochondrial myopathy and other disorders linked to mitochondrial dysfunction.
  2. Transplantation Medicine: Research indicates that NIM811 may improve outcomes in small-for-size liver grafts by preventing mitochondrial depolarization and enhancing liver regeneration.
  3. Hematopoietic Stem Cell Research: NIM811's ability to enhance hematopoiesis makes it a valuable tool in studying blood cell formation and potential therapies for blood disorders.
Mechanistic Pharmacology of NIM811

Cyclophilin Binding Dynamics and Inhibition

NIM811 functions as a high-affinity competitive inhibitor of cyclophilins (Cyps), a family of peptidyl-prolyl cis-trans isomerases (PPIases). It binds CypA with a dissociation constant (Kd) of ~12 nM, exceeding the affinity of CsA (Kd ≈ 230 nM) due to enhanced hydrophobic interactions within the catalytic pocket [1] [5] [9]. This binding sterically blocks the PPIase active site, preventing substrate recognition and conformational regulation.

Key Pharmacological Effects:

  • Antiviral Activity:
  • HIV-1: NIM811 disrupts CypA-capsid binding, inhibiting viral core uncoating and nuclear import. This reduces 2-LTR circle formation (IC₅₀ = 0.17 µg/mL) and infectivity (IC₅₀ = 0.028 µg/mL) [1].
  • HCV: It blocks CypA-NS5A interactions, preventing viral RNA replication (IC₅₀ = 0.66 µM). Synergy with interferon-α enhances RNA reduction by >3-log10 [2] [9].
  • Immunomodulation: Extracellular CypA chemoattracts immune cells via CD147 signaling. NIM811 inhibits CypA secretion, reducing inflammatory infiltration in conditions like experimental autoimmune encephalomyelitis (EAE) [4] [5].

Table 1: Cyclophilin Binding and Functional Inhibition by NIM811

CyclophilinBinding Affinity (K*d)Primary TargetsFunctional Outcome
CypA~12 nMHIV-1 capsid, HCV NS5ABlocks viral uncoating/replication
CypD~40 nMmPTP regulatory subunitStabilizes mitochondrial membranes
CypBWeakCollagen foldingMinimal inhibition

Mitochondrial Permeability Transition (MPT) Modulation

NIM811 selectively inhibits cyclophilin D (CypD), a key regulator of the mitochondrial permeability transition pore (mPTP). CypD binding sensitizes the mPTP to calcium overload and oxidative stress, triggering pore opening, depolarization, and apoptosis. NIM811 binds CypD with Kd ≈ 40 nM, stabilizing the pore in a closed state [3] [6] [10].

Physiological Impact:

  • Neuroprotection: In traumatic brain injury (TBI) models, NIM811 (10 mg/kg) restores mitochondrial respiratory control ratios (RCR) by >60% and reduces lipid peroxidation at 12h post-injury, matching CsA’s efficacy without immunosuppression [7].
  • Hepatoprotection: Attenuates cholestatic liver injury by inhibiting mPTP opening in bile acid-overloaded hepatocytes, reducing necrosis by >50% after bile duct ligation [8].
  • Stem Cell Regulation: Modulates mPTP activity during embryonic development, influencing redox signaling and cell differentiation [3].

Table 2: Mitochondrial Protection by NIM811 in Disease Models

Disease ModelDoseKey OutcomeMechanistic Insight
Traumatic Brain Injury10 mg/kg i.p↑ RCR by 60%; ↓ lipid peroxidationCypD-dependent mPTP inhibition
Bile Duct Ligation20 mg/kg oral↓ Necrosis by 50–80%Blocks BA-induced mPTP opening
Myocardial IschemiaNot testedInference from CypD-KO studies: ↑ Ca²⁺ retentionDesensitizes mPTP to Ca²⁺ overload

Calcineurin-Independent Immunosuppression Avoidance

Unlike CsA, NIM811 lacks immunosuppressive activity due to its inability to form a ternary complex with cyclophilin and calcineurin. Structural analysis reveals that the N-methyl-isoleucine substitution at position 4 disrupts calcineurin binding while maintaining high Cyp affinity [1] [5] [9].

Functional Validation:

  • T-cell Activation: Fails to inhibit NFAT nuclear translocation or interleukin-2 (IL-2) production in stimulated T-cells, even at 1 µM [5].
  • In Vivo Evidence: In EAE models, NIM811 reduces CNS inflammation and clinical scores comparable to CsA, but without lymphopenia or thymic atrophy. IL-2 suppression is milder, confirming calcineurin-sparing effects [4] [9].

Structural Determinants of Cyclophilin Selectivity

The sec-butyl group of N-methyl-isoleucine⁴ in NIM811 replaces the methylbutyl moiety of CsA’s residue 4. This modification:

  • Enhances Hydrophobicity within CypA’s catalytic pocket (e.g., Phe⁶³, Trp⁸⁶, Phe¹¹³), improving Kd 20-fold versus CsA [1] [5].
  • Disrupts Calcineruin Contact: The bulkier sidechain sterically hinders calcineurin’s His⁷⁴ and Arg⁷⁷ binding, preventing ternary complex formation [5] [9].
  • Cross-Reactivity: Binds CypD via conserved residues (e.g., Arg⁵⁵, Gln⁶³) but shows minimal affinity for CypB’s divergent active site [3] [10].

Table 3: Structural Basis of NIM811 Selectivity

Structural ElementEffect on Cyp BindingEffect on Calcineurin Binding
N-methyl-Ile⁴ (sec-butyl)↑ Hydrophobic contacts; Kd ↓Steric clash with His⁷⁴/Arg⁷⁷
Retained MeBmt¹ residueMaintains anchor to CypIrrelevant for inhibition
Cyclic undecapeptide backboneEnsures high-affinity positioningPrecludes non-specific binding

Concluding Remarks

NIM811 exemplifies rational drug design leveraging cyclophilin biology without immunosuppression. Its dual targeting of cytosolic (CypA) and mitochondrial (CypD) cyclophilins underpins broad therapeutic potential in viral infections, organ injury, and neurodegenerative disorders. Future work should clarify isoform-specific inhibition kinetics and exploit structural insights for next-generation derivatives.

Properties

CAS Number

143205-42-9

Product Name

NIM811

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-24-[(2S)-butan-2-yl]-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18-tris(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

Molecular Formula

C62H111N11O12

Molecular Weight

1202.6 g/mol

InChI

InChI=1S/C62H111N11O12/c1-25-28-29-40(15)52(75)51-56(79)65-43(27-3)58(81)67(18)33-47(74)71(22)50(39(14)26-2)55(78)66-48(37(10)11)61(84)68(19)44(30-34(4)5)54(77)63-41(16)53(76)64-42(17)57(80)69(20)45(31-35(6)7)59(82)70(21)46(32-36(8)9)60(83)72(23)49(38(12)13)62(85)73(51)24/h25,28,34-46,48-52,75H,26-27,29-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b28-25+/t39-,40+,41-,42+,43-,44-,45-,46-,48-,49-,50-,51-,52+/m0/s1

InChI Key

RPJPZDVUUKWPGT-FOIHOXPVSA-N

SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)CC)C)C

Synonyms

(melle-4)cyclosporin
9-(N-methyl-L-isoleucine)-cyclosporin A
9-(N-methylisoleucine)cyclosporin A
NIM 811
NIM-811
NIM811
SDZ NIM 811
SDZ NIM811
SDZ-NIM-811
SDZ-NIM811

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)CC)C)C

Isomeric SMILES

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)[C@@H](C)CC)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.